ASN-001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

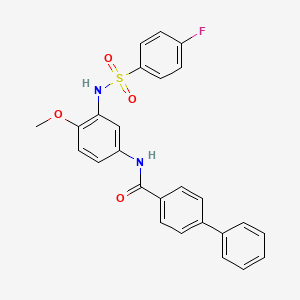

N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLMVJILWFSRPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: ASN-001, a Selective CYP17A1 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is an orally bioavailable, non-steroidal small molecule that acts as a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting its 17,20-lyase activity. This selective inhibition of androgen synthesis has positioned this compound as a promising therapeutic candidate for the treatment of androgen-dependent pathologies, most notably metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and available clinical data for this compound.

Chemical Structure and Properties

Chemical Structure:

(A 2D chemical structure image would be placed here. As I am a language model, I cannot generate images directly. A placeholder description is provided below.)

A 2D representation of the this compound molecule, with the IUPAC name 4-((6-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(pyridin-2-yl)thiazol-2-amine, would be displayed here, showing the arrangement of its constituent atoms and bonds.

Chemical Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | 4-((6-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(pyridin-2-yl)thiazol-2-amine |

| CAS Number | 1429329-63-4 |

| Molecular Formula | C16H13FN2OS |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the 17,20-lyase activity of CYP17A1, a key enzyme in the steroidogenesis pathway. CYP17A1 possesses dual enzymatic functions: 17α-hydroxylase and 17,20-lyase. Both activities are crucial for the production of androgens, such as testosterone.

The selective inhibition of the 17,20-lyase activity by this compound is a significant advancement. Unlike non-selective CYP17A1 inhibitors, which block both hydroxylase and lyase functions, this compound's targeted approach aims to reduce androgen production while potentially mitigating the side effects associated with mineralocorticoid excess that can arise from broad inhibition of the steroidogenesis pathway.[1] This selectivity may obviate the need for co-administration of corticosteroids, a common requirement for non-selective inhibitors.

CYP17A1-Mediated Steroidogenesis Pathway

The following diagram illustrates the central role of CYP17A1 in the conversion of cholesterol to androgens and the specific point of inhibition by this compound.

Preclinical and Clinical Data

This compound has undergone preclinical evaluation and has been investigated in a Phase 1/2 clinical trial (NCT02349139) in men with metastatic castration-resistant prostate cancer. The available data from these studies are summarized below.

Quantitative Data Summary

| Parameter | Value | Study Population/Conditions | Source |

| Pharmacokinetics (300 mg QD) | |||

| Cmax | 6.7 µM | mCRPC patients | [2] |

| AUC | 80 µM.h | mCRPC patients | [2] |

| T1/2 | 21.5 h | mCRPC patients | [2] |

| Pharmacokinetics (100 mg QD) | |||

| Cmax | 3.5 µM | mCRPC patients | [3] |

| Ctrough | 1.8 µM | mCRPC patients | [3] |

| AUCτ | 52 µM.h | mCRPC patients | [3] |

| Pharmacodynamics | |||

| Testosterone Reduction | Below quantifiable limits | Abiraterone/Enzalutamide-naïve mCRPC patients | [2] |

| DHEA Reduction | Up to 80% decrease | Abiraterone/Enzalutamide-naïve mCRPC patients | [2] |

| Clinical Efficacy | |||

| PSA Decline > 50% | Observed in 3 of 3 (100%) | Abiraterone/Enzalutamide-naïve mCRPC patients at 300/400mg | [2] |

| PSA Decline > 50% | Observed in 3 of 4 (75%) | Abiraterone/Enzalutamide-naïve mCRPC patients at starting doses of 300/400mg | [4] |

| Stable Disease | Up to 18+ months | mCRPC patients with prior Abiraterone and Enzalutamide exposure | [4] |

Experimental Protocols

Detailed experimental protocols from the clinical trial NCT02349139 are not fully available in the public domain. However, based on the study's registration and published abstracts, the following methodologies can be inferred.

Clinical Trial Design (NCT02349139)

The study was a Phase 1/2, multicenter, open-label, dose-escalation trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, oral this compound in men with progressive mCRPC.

-

Phase 1: Dose escalation cohorts (50, 100, 200, 300, and 400 mg) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.

-

Phase 2: Further evaluation of the safety and efficacy at the recommended dose, with a focus on patients naïve to second-generation androgen receptor-targeted agents like abiraterone and enzalutamide.

Pharmacokinetic Assessment

Blood samples were collected at predefined time points to determine the plasma concentrations of this compound. Standard pharmacokinetic parameters such as Cmax (maximum concentration), Ctrough (trough concentration), AUC (area under the curve), and T1/2 (half-life) were calculated using non-compartmental analysis.

Hypothetical Experimental Workflow for PK Analysis:

Pharmacodynamic and Efficacy Assessments

-

Biomarker Analysis: Serum levels of testosterone and dehydroepiandrosterone (DHEA) were measured to assess the pharmacodynamic effect of this compound on androgen synthesis. These are typically measured using validated immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Efficacy Evaluation: Clinical efficacy was primarily assessed by monitoring prostate-specific antigen (PSA) levels and by imaging studies (e.g., CT scans, bone scans) to evaluate tumor response according to RECIST criteria.

Conclusion

This compound is a promising, orally active, and selective inhibitor of CYP17A1 lyase with demonstrated clinical activity in patients with metastatic castration-resistant prostate cancer. Its selective mechanism of action offers the potential for a favorable safety profile, notably the avoidance of mineralocorticoid-related side effects and the need for concomitant steroid administration. The available clinical data, though preliminary, show encouraging signs of efficacy in terms of PSA response and disease stabilization. Further clinical development and publication of more detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asn-Ser | C7H13N3O5 | CID 71423722 - PubChem [pubchem.ncbi.nlm.nih.gov]

ASN-001: A Technical Guide to a Selective CYP17 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is an orally available, non-steroidal, and selective inhibitor of the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2] This enzyme is a critical juncture in the steroidogenesis pathway, catalyzing two distinct reactions: 17α-hydroxylase activity and 17,20-lyase activity.[3][4] These reactions are essential for the production of both glucocorticoids and sex steroids.[5][6] In the context of castration-resistant prostate cancer (CRPC), the continued production of androgens in the adrenal glands and within the tumor microenvironment can drive disease progression.[7][8]

Non-selective CYP17A1 inhibitors, such as abiraterone acetate, block both the hydroxylase and lyase functions.[4][9] This effective shutdown of androgen synthesis also leads to a diversion of steroid precursors towards mineralocorticoid production, often resulting in side effects like hypertension, hypokalemia, and fluid retention.[10] Consequently, co-administration of a corticosteroid like prednisone is necessary to mitigate these effects.[8][10]

This compound's key innovation lies in its selectivity. By specifically inhibiting the 17,20-lyase activity, it aims to potently block the synthesis of androgens while leaving the 17α-hydroxylase activity largely intact.[1][11] This selectivity is designed to prevent the accumulation of mineralocorticoid precursors, thereby potentially obviating the need for concurrent prednisone administration and offering a more favorable safety profile.[2][10] Preclinical studies have indicated potent inhibition of testosterone synthesis, and Phase 1/2 clinical trials have evaluated its safety, tolerability, and efficacy in men with metastatic CRPC (mCRPC).[2][11]

Mechanism of Action

CYP17A1 is a dual-function enzyme located in the endoplasmic reticulum of adrenal and gonadal tissues.[1] Its 17α-hydroxylase function converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. These products can then be converted into corticosteroids. The subsequent 17,20-lyase function cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, which are the primary precursors for testosterone and dihydrotestosterone (DHT).[3][4]

This compound selectively binds to and inhibits this second, 17,20-lyase step.[1] This targeted inhibition significantly reduces the production of DHEA and downstream androgens, thereby depriving prostate cancer cells of the ligands required for androgen receptor (AR) signaling and proliferation.[1][10] By preserving the 17α-hydroxylase activity, the pathway to cortisol synthesis remains partially active, which is expected to prevent the compensatory pituitary-adrenal axis activation that leads to mineralocorticoid excess.[1][2]

Caption: this compound selectively inhibits the 17,20-lyase activity of CYP17A1.

Quantitative Data

The following tables summarize the key quantitative data from clinical evaluations of this compound.

Table 1: Phase 1/2 Clinical Pharmacokinetics of this compound

| Dose | Cmax (µM) | Ctrough (µM) | AUCτ (µM·h) | T1/2 (h) |

|---|---|---|---|---|

| 100 mg QD | 3.5 | 1.8 | 52 | - |

| 300 mg QD | 6.7 | - | 80 | 21.5 |

Data sourced from Phase 1/2 clinical trial abstracts.[2][11]

Table 2: Phase 1/2 Clinical Pharmacodynamics & Efficacy

| Parameter | Cohort | Result | Citation |

|---|---|---|---|

| Pharmacodynamics | |||

| Testosterone Levels | ABI/ENZA-naïve | Decrease to below quantifiable limits | [10][11] |

| DHEA Levels | ABI/ENZA-naïve | Decrease of up to 80% | [10][11] |

| Cortisol/ACTH Levels | All doses | No dose-related changes | [2] |

| Mineralocorticoid Excess | All doses | No events reported; no prednisone needed | [10][11] |

| Clinical Efficacy | |||

| PSA Decline >50% | ABI/ENZA-naïve (300/400mg) | 3 of 4 patients (up to 93% decline) | [12] |

| Stable Disease (RECIST) | Post-ABI/ENZA | Up to 18+ months | [10][12] |

ABI: Abiraterone; ENZA: Enzalutamide

Table 3: Phase 1/2 Safety and Tolerability

| Adverse Event Type | Details |

|---|---|

| Most Common Drug-Related AEs (Grade 1/2) | Fatigue, nausea, dizziness, myalgia, anorexia, flushing, hot-flashes, constipation.[2][11][12] |

| Dose-Limiting Toxicities (DLTs) | None reported at doses up to 200 mg.[2][11] |

| Grade 3 Adverse Events | Asymptomatic, reversible elevation of ALT/AST at 400 mg dose (resolved with dose reduction to 300 mg).[10][11] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of CYP17A1 inhibitors. Below are representative methodologies for key experiments.

In Vitro CYP17A1 Lyase Inhibition Assay

This assay is designed to determine the potency of a compound in inhibiting the 17,20-lyase activity of CYP17A1.

-

Materials & Reagents:

-

Enzyme System: Recombinant human CYP17A1 co-expressed with NADPH-cytochrome P450 reductase (POR) and cytochrome b5 in a suitable expression system (e.g., bacterial membranes).[13]

-

Substrate: Radiolabeled [³H]-17α-hydroxypregnenolone.

-

Cofactor: NADPH.

-

Inhibitor: this compound at various concentrations.

-

Reaction Buffer: Potassium phosphate buffer, pH 7.4.

-

-

Procedure:

-

Pre-incubate the enzyme system with varying concentrations of this compound (or vehicle control) for a defined period at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate and NADPH.

-

Allow the reaction to proceed for a specified time, ensuring it remains within the linear range of product formation.

-

Terminate the reaction (e.g., by adding a strong acid or organic solvent).

-

Extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Separate the substrate from the product (DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14]

-

Quantify the amount of radiolabeled product formed using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for an in vitro CYP17A1 lyase inhibition assay.

In Vivo Evaluation in Animal Models

This protocol describes a general method to assess the in vivo activity of a CYP17 inhibitor on androgen production.[15]

-

Animal Model: Adult male rats (e.g., Wistar strain).

-

Acclimatization: House animals in standard conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle orally (p.o.) once daily for a specified duration (e.g., 3-7 days).

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

-

Euthanize the animals and dissect androgen-dependent tissues, such as the ventral prostate and seminal vesicles, and weigh them.

-

-

Biochemical Analysis:

-

Prepare plasma from the blood samples.

-

Measure plasma testosterone concentrations using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ELISA.

-

-

Data Analysis:

-

Compare the mean plasma testosterone levels and organ weights between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

A significant reduction in testosterone levels and androgen-dependent organ weights indicates in vivo efficacy.

-

Clinical Trial Protocol Summary (NCT02349139)

This multicenter, open-label, Phase 1/2 trial was designed to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in men with mCRPC.[2][11]

-

Study Design:

-

Phase 1: Dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Phase 2: Expansion cohort at the RP2D to further evaluate safety and efficacy.

-

-

Patient Population:

-

Intervention:

-

Primary Endpoints:

-

Safety and tolerability.

-

Incidence of dose-limiting toxicities (DLTs).

-

Determination of MTD and RP2D.

-

-

Secondary & Exploratory Endpoints:

Caption: High-level workflow of the this compound Phase 1/2 clinical trial.

References

- 1. Facebook [cancer.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. CYP17A1: a biochemistry, chemistry, and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of androgen and its related signals in PCOS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Androgen excess: a hallmark of polycystic ovary syndrome [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP17 inhibitors for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. urotoday.com [urotoday.com]

- 11. ascopubs.org [ascopubs.org]

- 12. asco.org [asco.org]

- 13. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo models for the evaluation of potent inhibitors of male rat 17alpha-hydroxylase/C17,20-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of ASN-001: A Technical Whitepaper on a Novel Selective CYP17 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASN-001, developed by Asana BioSciences, is a novel, orally available, non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1), with notable selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity. This selectivity represents a significant advancement in the development of therapies for metastatic castration-resistant prostate cancer (mCRPC). By selectively inhibiting androgen synthesis without significantly impacting cortisol production, this compound has the potential to mitigate the mineralocorticoid excess-related side effects commonly associated with non-selective CYP17A1 inhibitors, thereby potentially obviating the need for co-administration of prednisone. This technical guide synthesizes the available preclinical information on this compound, providing insights into its mechanism of action, and outlines representative experimental protocols and data from analogous selective CYP17A1 inhibitors to contextualize its preclinical development.

Introduction

Androgen receptor (AR) signaling is a critical driver in the progression of prostate cancer. While androgen deprivation therapy (ADT) is the cornerstone of treatment, the disease often progresses to a castration-resistant state (CRPC), where tumors can synthesize their own androgens. The enzyme CYP17A1 is a key catalyst in the androgen biosynthesis pathway, exhibiting both 17α-hydroxylase and 17,20-lyase activities. Inhibition of CYP17A1 is a validated therapeutic strategy in mCRPC.

This compound emerges as a next-generation CYP17A1 inhibitor, designed to selectively target the 17,20-lyase activity. This selectivity is crucial as the 17α-hydroxylase activity is essential for cortisol synthesis. Inhibition of the hydroxylase activity leads to a reduction in cortisol, which in turn causes an increase in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess, manifesting as hypertension, hypokalemia, and fluid retention. Preclinical studies on this compound have suggested potent and selective inhibition of testosterone synthesis over cortisol synthesis[1].

Mechanism of Action: The Steroidogenesis Pathway

This compound exerts its therapeutic effect by inhibiting the 17,20-lyase activity of CYP17A1, a critical step in the conversion of pregnane steroids to androgens. The steroidogenesis pathway is a complex cascade of enzymatic reactions, and the specific point of intervention for this compound is illustrated in the diagram below.

Preclinical Data (Representative)

While specific quantitative preclinical data for this compound are not publicly available, this section presents representative data from other selective CYP17 lyase inhibitors to illustrate the expected preclinical profile.

In Vitro Enzymatic Activity

The potency and selectivity of a CYP17 lyase inhibitor are determined using enzymatic assays. The following table summarizes representative IC50 values for a hypothetical selective inhibitor.

| Assay | Substrate | Product Measured | Representative IC50 (nM) |

| CYP17A1 17,20-lyase | 17α-Hydroxypregnenolone | DHEA | 10 - 50 |

| CYP17A1 17α-hydroxylase | Pregnenolone | 17α-Hydroxypregnenolone | >1000 |

| Selectivity Ratio (Hydroxylase/Lyase) | - | - | >20 - 100 |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of selective CYP17 lyase inhibitors is evaluated in castrated male immunodeficient mice bearing human prostate cancer xenografts (e.g., VCaP, LAPC-4).

| Animal Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Effect on Serum Testosterone |

| Castrated SCID mice with VCaP xenografts | Vehicle Control | - | 0 | - |

| Representative Inhibitor | 30 mg/kg, oral, QD | 60 - 80 | Significant Reduction | |

| Enzalutamide (comparator) | 10 mg/kg, oral, QD | 70 - 90 | - |

Preclinical Pharmacokinetics

Pharmacokinetic properties are assessed in various animal species to predict human pharmacokinetics. The table below shows representative pharmacokinetic parameters.

| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (hours) | Oral Bioavailability (%) |

| Mouse | 10 | 800 - 1200 | 4000 - 6000 | 4 - 6 | 30 - 50 |

| Rat | 10 | 1000 - 1500 | 6000 - 8000 | 5 - 7 | 40 - 60 |

| Dog | 5 | 500 - 800 | 3000 - 5000 | 6 - 8 | 50 - 70 |

Experimental Protocols (Representative)

Detailed experimental protocols for this compound have not been publicly disclosed. The following sections describe standard methodologies used in the preclinical evaluation of selective CYP17 lyase inhibitors.

CYP17A1 Enzymatic Assays

This workflow outlines a typical in vitro assay to determine the inhibitory activity against CYP17A1 lyase and hydroxylase.

In Vivo Xenograft Efficacy Study

The following protocol describes a typical efficacy study in a prostate cancer xenograft model.

-

Cell Culture and Implantation:

-

Human prostate cancer cells (e.g., VCaP) are cultured under standard conditions.

-

A suspension of cells in Matrigel is subcutaneously injected into the flank of castrated male immunodeficient mice.

-

-

Tumor Growth and Randomization:

-

Tumor volumes are monitored regularly.

-

When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

-

-

Drug Administration:

-

This compound (or a representative inhibitor) is formulated in an appropriate vehicle and administered orally, once daily, at predefined dose levels.

-

The vehicle control group receives the formulation without the active compound.

-

-

Monitoring and Endpoints:

-

Tumor volume and body weight are measured 2-3 times per week.

-

At the end of the study, blood is collected for pharmacokinetic and biomarker (e.g., testosterone) analysis.

-

Tumors are excised for further analysis (e.g., pharmacodynamic markers).

-

-

Data Analysis:

-

Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.

-

Statistical analysis is performed to determine the significance of the observed effects.

-

Conclusion

The available information on this compound positions it as a promising therapeutic agent for mCRPC with a differentiated mechanism of action. Its selectivity for the 17,20-lyase activity of CYP17A1 is a key feature that may translate into an improved safety profile compared to non-selective inhibitors. While detailed preclinical data remains proprietary, the representative data and protocols presented in this guide provide a framework for understanding the preclinical development and potential of this compound. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of this selective approach in patients with advanced prostate cancer.

References

ASN-001 Target Validation in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is an investigational, orally bioavailable, non-steroidal, and selective inhibitor of CYP17 lyase (17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1][2] In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), the continued production of androgens in the adrenal glands and within the tumor microenvironment can drive disease progression despite androgen deprivation therapy (ADT). This compound aims to address this by potently and selectively inhibiting the synthesis of testosterone and other androgens.[1] A key characteristic of this compound is its selectivity for the lyase activity of CYP17A1 over the hydroxylase activity, which potentially mitigates the mineralocorticoid excess seen with less selective inhibitors and may obviate the need for co-administration of prednisone.[1][2][3]

This technical guide provides a comprehensive overview of the target validation for this compound in prostate cancer, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Core Data Summary

Clinical Efficacy and Pharmacokinetics (Phase 1/2 Study - NCT02349139)

A Phase 1/2 clinical trial (NCT02349139) has evaluated the safety and efficacy of once-daily oral this compound in men with progressive mCRPC.[1][2][4][5][6] The study included dose-escalation cohorts and enrolled patients who were both naïve to and previously treated with abiraterone and/or enzalutamide.

Table 1: this compound Clinical Trial (NCT02349139) - Dose Escalation and Patient Population [1][2][4][5][6]

| Parameter | Details |

| Dose Levels | 50 mg, 100 mg, 200 mg, 300 mg, and 400 mg once daily (QD) |

| Patient Population | Men with progressive metastatic castration-resistant prostate cancer (mCRPC) |

| Phase 1 Enrollment | Included patients pre-treated with abiraterone or enzalutamide |

| Phase 2 Enrollment | Abiraterone and enzalutamide-naïve patients |

Table 2: this compound Pharmacokinetic Parameters [1][2][5][6]

| Dose | Cmax | AUCτ | T1/2 |

| 100 mg QD | 3.5 µM | 52 µM.h | Not Reported |

| 300 mg QD | 6.7 µM | 80 µM.h | 21.5 h |

Table 3: this compound Preliminary Efficacy and Pharmacodynamic Effects [1][2][3][4][5][6]

| Efficacy/Pharmacodynamic Marker | Result | Patient Cohort |

| PSA Decline > 50% | Observed in 3 of 4 patients (75%) | Abiraterone/Enzalutamide-naïve patients at 300/400 mg starting doses |

| Stable Disease (RECIST) | Up to 18+ months | Patients with prior abiraterone and enzalutamide exposure |

| Testosterone Suppression | Decrease to below quantifiable limits | Abiraterone/Enzalutamide-naïve patients |

| DHEA Decrease | Up to 80% | Abiraterone/Enzalutamide-naïve patients |

Signaling Pathways and Experimental Workflows

Androgen Biosynthesis and the Role of CYP17 Lyase

This compound targets the androgen biosynthesis pathway by inhibiting the 17,20-lyase activity of the CYP17A1 enzyme. This enzyme is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT). The selective inhibition of the lyase function is designed to reduce androgen production without significantly affecting cortisol synthesis, thereby avoiding the side effects associated with mineralocorticoid excess.

Caption: Mechanism of action of this compound in the androgen biosynthesis pathway.

General Experimental Workflow for Preclinical Validation

The preclinical validation of a CYP17 lyase inhibitor like this compound would typically follow a multi-stage process, from in vitro characterization to in vivo efficacy studies.

Caption: Generalized preclinical validation workflow for a CYP17 lyase inhibitor.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following sections describe generalized methodologies for the key experiments that would be conducted to validate a selective CYP17 lyase inhibitor.

CYP17A1 Lyase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the 17,20-lyase activity of the human CYP17A1 enzyme.

Methodology:

-

Enzyme Source: Recombinant human CYP17A1 enzyme co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells or E. coli).

-

Substrate: A fluorescent or radiolabeled substrate for the 17,20-lyase reaction, such as 17α-hydroxypregnenolone.

-

Assay Buffer: A buffer solution containing co-factors necessary for enzyme activity, such as NADPH.

-

Procedure: a. A dilution series of this compound is prepared. b. The recombinant CYP17A1 enzyme is incubated with the various concentrations of this compound. c. The substrate is added to initiate the enzymatic reaction. d. The reaction is allowed to proceed for a defined period at 37°C. e. The reaction is terminated, and the amount of product formed is quantified using an appropriate detection method (e.g., fluorescence or liquid scintillation counting).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Prostate Cancer Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of androgen-sensitive prostate cancer cell lines.

Methodology:

-

Cell Lines: Androgen-receptor positive human prostate cancer cell lines (e.g., LNCaP, VCaP).

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with a medium containing a range of concentrations of this compound. c. Cells are incubated for a specified period (e.g., 72 hours). d. Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

-

Data Analysis: The viability of treated cells is expressed as a percentage of the viability of vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein expression levels of key markers in the androgen receptor signaling pathway, such as the androgen receptor (AR) and prostate-specific antigen (PSA).

Methodology:

-

Sample Preparation: Prostate cancer cells are treated with this compound for a specified time. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-AR, anti-PSA) and a loading control (e.g., anti-β-actin or anti-GAPDH). c. The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a prostate cancer xenograft model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., male athymic nude or SCID mice).

-

Tumor Implantation: a. Prostate cancer cells (e.g., LNCaP) are mixed with Matrigel and injected subcutaneously into the flanks of the mice. b. Alternatively, patient-derived xenograft (PDX) models can be used for a more clinically relevant assessment.

-

Treatment: a. Once tumors reach a palpable size, mice are randomized into treatment and control groups. b. this compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Biomarker Analysis: Blood samples can be collected periodically to measure serum levels of PSA and testosterone.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised and weighed, and may be used for further analysis (e.g., histology, western blotting).

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of this compound. Statistical analysis is performed to compare the treatment groups to the control group.

Conclusion

This compound is a selective CYP17 lyase inhibitor with a mechanism of action that is well-suited for the treatment of androgen-driven prostate cancer. The available clinical data from the Phase 1/2 trial in mCRPC patients demonstrates promising preliminary efficacy, including significant PSA declines and durable stable disease, along with a favorable safety profile that does not appear to require co-administration of corticosteroids.[1][2][3][4][5][6] While detailed preclinical data and specific experimental protocols are not publicly available, the established methodologies for validating CYP17 lyase inhibitors provide a framework for understanding the preclinical evidence that would support the clinical development of this compound. Further publication of preclinical and complete clinical trial data will be crucial for a comprehensive assessment of the therapeutic potential of this compound in prostate cancer.

References

- 1. ascopubs.org [ascopubs.org]

- 2. ascopubs.org [ascopubs.org]

- 3. urotoday.com [urotoday.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC): A phase 1/2 clinical trial. - ASCO [asco.org]

- 6. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]

The Pharmacodynamics of ASN-001: A Selective CYP17 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, orally available, non-steroidal small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, selectivity, and preclinical and clinical effects.

Mechanism of Action

This compound selectively targets the lyase activity of CYP17A1.[1] CYP17A1 is a bifunctional enzyme, exhibiting both 17α-hydroxylase and 17,20-lyase activity, which are crucial for the production of androgens and corticosteroids.[2][3][4] The selective inhibition of the 17,20-lyase activity by this compound is a key differentiator from other CYP17A1 inhibitors. This selectivity for the lyase function effectively blocks the synthesis of androgens, such as testosterone, which are the primary drivers of prostate cancer growth.[1]

By sparing the 17α-hydroxylase activity, this compound is designed to avoid the compensatory increase in mineralocorticoid production that can lead to side effects like hypertension, hypokalemia, and fluid retention.[1][5] This selective mechanism of action may obviate the need for co-administration of prednisone, which is typically required with less selective CYP17A1 inhibitors to manage mineralocorticoid-related adverse events.[5][6]

Signaling Pathway

The primary signaling pathway affected by this compound is the steroidogenesis pathway, specifically the branch leading to androgen synthesis. By inhibiting the 17,20-lyase activity of CYP17A1, this compound prevents the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are key precursors to testosterone and dihydrotestosterone (DHT).

Quantitative Pharmacodynamic Data

While specific preclinical IC50 values for this compound against CYP17A1 lyase and hydroxylase activities, and against other CYP enzymes, are not publicly available, clinical data from the Phase 1/2 trial (NCT02349139) provide evidence of its potent and selective in vivo activity.

| Parameter | Result | Dose | Patient Population | Citation |

| Testosterone Levels | Decrease to below quantifiable limits | 300/400 mg QD | ABI/ENZA naïve mCRPC | [5] |

| DHEA Levels | Decrease of up to 80% | 300/400 mg QD | ABI/ENZA naïve mCRPC | [5] |

| PSA Decline | >50% in 3 of 4 patients | 300/400 mg QD | ABI/ENZA naïve mCRPC | [5] |

| Cortisol/ACTH Levels | No dose-related changes | 50 and 100 mg QD | mCRPC | [6] |

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound have not been publicly disclosed. However, a general methodology for assessing the inhibitory activity of compounds against CYP17A1 is described below.

In Vitro CYP17A1 Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase (POR)

-

Cytochrome b5

-

NADPH

-

Substrates: Progesterone (for hydroxylase activity), 17α-hydroxypregnenolone (for lyase activity)

-

Test compound (e.g., this compound) at various concentrations

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for product quantification

Procedure:

-

Prepare a reaction mixture containing recombinant CYP17A1, POR, and cytochrome b5 in the incubation buffer.

-

Add the test compound at a range of concentrations.

-

Pre-incubate the mixture to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (progesterone or 17α-hydroxypregnenolone) and NADPH.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding a quenching solution.

-

Analyze the formation of the product (17α-hydroxyprogesterone for hydroxylase activity or DHEA for lyase activity) using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.

Conclusion

This compound is a promising, potent, and selective inhibitor of the 17,20-lyase activity of CYP17A1. Its mechanism of action offers the potential for effective androgen deprivation in patients with mCRPC while minimizing the mineralocorticoid-related side effects associated with less selective CYP17A1 inhibitors. The clinical data to date support its continued development as a novel therapeutic option for advanced prostate cancer. Further publication of detailed preclinical data would provide a more complete understanding of its pharmacodynamic profile.

References

- 1. Facebook [cancer.gov]

- 2. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. urotoday.com [urotoday.com]

- 6. ascopubs.org [ascopubs.org]

ASN-001 and steroidogenesis inhibition pathway

An In-Depth Technical Guide to ASN-001 and the Steroidogenesis Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally available, non-steroidal and selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme. It represents a targeted therapeutic approach in the management of metastatic castration-resistant prostate cancer (mCRPC). By selectively inhibiting the lyase activity of CYP17A1, this compound effectively suppresses androgen biosynthesis, a key driver of prostate cancer progression. This targeted mechanism aims to reduce testosterone levels to castration-range, thereby impeding androgen-dependent tumor growth.[1] A distinguishing feature of this compound is its selectivity for the 17,20-lyase function over the 17α-hydroxylase activity of CYP17A1. This selectivity is significant as it is expected to minimize the mineralocorticoid excess often seen with non-selective CYP17 inhibitors, thus potentially obviating the need for concurrent prednisone administration.[1][2][3] Clinical data from a Phase 1/2 trial has demonstrated that this compound is well-tolerated and shows encouraging anti-tumor activity in mCRPC patients.[3][4]

Introduction to Steroidogenesis and the Role of CYP17A1

Steroidogenesis is the metabolic pathway for the biosynthesis of steroid hormones from cholesterol. This intricate process involves a series of enzymatic reactions that occur primarily in the adrenal glands and gonads. A pivotal enzyme in this pathway is Cytochrome P450 17A1 (CYP17A1), a single enzyme with dual functions: 17α-hydroxylase and 17,20-lyase activities.

-

17α-hydroxylase activity: Converts pregnenolone and progesterone to their 17α-hydroxylated intermediates.

-

17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the precursors for the synthesis of androgens, including testosterone.

In the context of prostate cancer, the androgen receptor (AR) signaling pathway is a critical driver of tumor growth and proliferation. Even in a castration-resistant state, prostate tumors can often sustain AR signaling through the intratumoral and adrenal synthesis of androgens. Therefore, inhibiting CYP17A1 is a validated therapeutic strategy to suppress androgen production and deprive the tumor of essential growth signals.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1.[1][3] This selectivity is a key differentiator from other CYP17A1 inhibitors. By preferentially inhibiting the lyase activity, this compound effectively blocks the production of androgen precursors (DHEA and androstenedione) while having a lesser effect on the hydroxylase activity that leads to the production of glucocorticoids and mineralocorticoids. This targeted approach is designed to minimize the side effects associated with the accumulation of mineralocorticoid precursors, such as hypertension, hypokalemia, and fluid retention, which are often observed with less selective CYP17A1 inhibitors and necessitate the co-administration of prednisone.[2]

Signaling Pathway: Steroidogenesis and this compound Inhibition

The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by this compound.

References

In Vitro Potency of ASN-001: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, orally bioavailable, non-steroidal, and selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). A key characteristic of this compound highlighted in preclinical and clinical studies is its selective inhibition of the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. This selectivity is significant as it aims to reduce the production of androgens, which drive prostate cancer growth, while minimizing the impact on cortisol synthesis. This targeted mechanism of action suggests that co-administration of prednisone, which is often required with less selective CYP17 inhibitors to manage adrenal insufficiency, may not be necessary with this compound.

This technical guide provides a comprehensive overview of the in vitro potency of this compound, detailing the experimental methodologies used to characterize its inhibitory activity and presenting the available quantitative data.

Core Mechanism of Action: Selective CYP17A1 Lyase Inhibition

This compound selectively binds to and inhibits the lyase activity of the CYP17A1 enzyme, which is predominantly found in the testes and adrenal glands.[1] This enzymatic activity is a crucial step in the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone. By inhibiting this step, this compound effectively reduces the production of androgens to castration-range levels.[1] This targeted inhibition is intended to decrease androgen-dependent signaling that promotes the proliferation of prostate cancer cells.[1]

The selectivity of this compound for the lyase activity over the hydroxylase activity of CYP17A1 is a key differentiator. Inhibition of the 17α-hydroxylase activity can lead to a reduction in cortisol production, which in turn can cause a compensatory increase in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess. The selective nature of this compound is designed to avoid this, thereby potentially offering a better safety profile.[1]

Below is a diagram illustrating the steroidogenesis pathway and the specific point of intervention for this compound.

Quantitative In Vitro Potency of this compound

While multiple sources describe this compound as a "potent" inhibitor of CYP17 lyase based on preclinical studies, specific IC50 values from publicly available literature are limited. Conference abstracts have consistently highlighted its potent and selective nature without providing precise quantitative data.

The primary source for detailed preclinical data, including in vitro potency, is often found in patent applications. The patent application WO 2016018380 A1, titled "Steroid-free disease management of prostate cancer using 1- (2- (4-fluorophenylthiazol-5-yl) 1- (pyridin-4-yl) ethanol (ASN001))," is expected to contain the specific IC50 values and detailed experimental protocols for this compound. Accessing and analyzing this document would be necessary to populate the data tables below.

Table 1: In Vitro Inhibitory Potency of this compound against CYP17A1

| Assay Type | Enzyme Activity | Substrate | IC50 (nM) | Reference |

| Biochemical Assay | 17,20-lyase | [Data not publicly available] | [Data not publicly available] | [Expected in Patent WO 2016018380 A1] |

| Biochemical Assay | 17α-hydroxylase | [Data not publicly available] | [Data not publicly available] | [Expected in Patent WO 2016018380 A1] |

| Cell-Based Assay | Androgen Production | [Data not publicly available] | [Data not publicly available] | [Expected in Patent WO 2016018380 A1] |

Experimental Protocols

Detailed experimental protocols for determining the in vitro potency of this compound are not fully available in the public domain but are anticipated to be described in patent filings. However, based on standard methodologies for evaluating CYP17A1 inhibitors, the following general protocols are likely to have been employed.

Biochemical Inhibition Assay for CYP17A1 Activity

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified or recombinant CYP17A1.

Objective: To determine the IC50 values of this compound for the 17,20-lyase and 17α-hydroxylase activities of CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase

-

Cytochrome b5

-

Radiolabeled or fluorescently tagged substrates (e.g., [³H]-17α-hydroxypregnenolone for lyase activity, [³H]-pregnenolone for hydroxylase activity)

-

This compound at various concentrations

-

Appropriate buffer systems and cofactors (e.g., NADPH)

-

Scintillation counter or fluorescence plate reader

Methodology:

-

A reaction mixture containing the CYP17A1 enzyme, reductase, and cytochrome b5 in a suitable buffer is prepared.

-

This compound at a range of concentrations is pre-incubated with the enzyme mixture.

-

The enzymatic reaction is initiated by the addition of the specific substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the product is separated from the substrate.

-

The amount of product formed is quantified using a scintillation counter or fluorescence reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Androgen Production Assay

This assay measures the effect of the inhibitor on androgen production in a cellular context, providing a more physiologically relevant assessment of potency.

Objective: To determine the potency of this compound in inhibiting androgen synthesis in a human cell line that expresses the steroidogenic machinery.

Materials:

-

Human adrenal carcinoma cell line (e.g., NCI-H295R)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

Reagents for stimulating steroidogenesis (e.g., forskolin)

-

ELISA kits or LC-MS/MS for quantifying steroid hormones (e.g., DHEA, testosterone, cortisol)

Methodology:

-

NCI-H295R cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of this compound.

-

Steroidogenesis is stimulated by adding a stimulating agent to the cell culture medium.

-

The cells are incubated for a specified period (e.g., 24-48 hours).

-

The cell culture supernatant is collected.

-

The concentrations of key steroid hormones in the supernatant are measured using ELISA or LC-MS/MS.

-

The potency of this compound is determined by calculating the concentration that causes a 50% reduction in the production of specific androgens.

Conclusion

This compound is a promising selective CYP17 lyase inhibitor with a mechanism of action that has the potential to offer a favorable safety profile in the treatment of metastatic castration-resistant prostate cancer. While publicly available quantitative in vitro potency data is currently limited, the preclinical development program for this compound has consistently described it as a potent inhibitor. A thorough analysis of patent literature, specifically WO 2016018380 A1, is required to obtain the precise IC50 values and detailed experimental protocols that would provide a complete picture of the in vitro potency of this compound. The general methodologies outlined in this guide provide a framework for understanding how the potency and selectivity of this compound were likely established.

References

ASN-001: A Novel Selective CYP17 Lyase Inhibitor for Metastatic Castration-Resistant Prostate Cancer

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and clinical development of ASN-001, a novel, non-steroidal, and selective inhibitor of CYP17 lyase. Developed by Asana BioSciences, this compound represents a promising therapeutic agent for the treatment of metastatic castration-resistant prostate cancer (mCRPC), with a key differentiating feature of not requiring co-administration with prednisone. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of prostate cancer therapeutics.

Introduction to this compound and the Role of CYP17A1 in Prostate Cancer

Prostate cancer is a leading cause of cancer-related death in men. The growth and progression of prostate cancer are largely driven by androgens, which activate the androgen receptor (AR). While initial androgen deprivation therapy (ADT) is effective, the disease often progresses to a castration-resistant state (CRPC), where the cancer continues to grow despite low levels of circulating testosterone. In mCRPC, the adrenal glands and the tumor microenvironment become significant sources of androgen synthesis.

A key enzyme in the androgen biosynthesis pathway is Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme catalyzes two crucial reactions: the 17α-hydroxylase activity and the 17,20-lyase activity. The 17,20-lyase activity is the rate-limiting step in the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione. Therefore, inhibiting CYP17A1 is a clinically validated strategy to suppress androgen synthesis in mCRPC.

This compound is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1. Its selectivity for the lyase activity over the hydroxylase activity is designed to minimize the mineralocorticoid excess that is a common side effect of non-selective CYP17A1 inhibitors, thereby obviating the need for concurrent administration of prednisone.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively blocking the synthesis of androgens. The following diagram illustrates the steroidogenesis pathway and the specific point of intervention for this compound.

Preclinical Development

While specific quantitative preclinical data for this compound, such as IC50 values and in vivo efficacy in animal models, are not publicly available, preclinical studies have been referenced in clinical trial abstracts. These studies have reportedly demonstrated potent and selective inhibition of CYP17 lyase, leading to a reduction in testosterone synthesis. The preclinical profile of this compound supported its advancement into clinical trials.

Clinical Development

This compound has been evaluated in a Phase 1/2 clinical trial (NCT02349139) in men with progressive mCRPC. The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily oral this compound.

Clinical Trial Design

The following diagram outlines the workflow of the Phase 1/2 clinical trial for this compound.

Clinical Efficacy

The clinical trial demonstrated encouraging preliminary evidence of the efficacy of this compound in patients with mCRPC. Key findings are summarized in the table below.

| Efficacy Endpoint | Result | Citation |

| PSA Decline | >50% decline observed in 3 of 4 abiraterone/enzalutamide-naïve patients at starting doses of 300/400mg. | [1] |

| Stable Disease | Stable disease for up to 18+ months was observed, even in patients with prior abiraterone/enzalutamide exposure. | |

| Testosterone and DHEA Levels | Treatment with this compound led to a decrease in testosterone to below quantifiable limits and a decrease in DHEA of up to 80%. |

Safety and Tolerability

This compound was generally well-tolerated in the Phase 1/2 trial. A significant advantage of this compound is that its selective mechanism of action did not necessitate the co-administration of prednisone, and no episodes of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported.

| Safety Finding | Details | Citation |

| Adverse Events | Primarily Grade 1-2 adverse events were reported. | |

| Grade 3 ALT/AST Elevation | Asymptomatic, reversible Grade 3 ALT/AST elevation was observed in four patients at the 400 mg daily dose, which resolved with dose reduction. | |

| Prednisone Co-administration | No patients required prednisone administration. | |

| Mineralocorticoid Excess | No episodes of mineralocorticoid excess were reported. |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies for the evaluation of CYP17A1 inhibitors, the following general protocols are likely to have been employed.

In Vitro CYP17A1 Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of this compound in inhibiting the 17,20-lyase activity of human CYP17A1.

Methodology:

-

Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells).

-

Substrate: Radiolabeled 17α-hydroxypregnenolone.

-

Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated at 37°C in a buffered solution containing necessary cofactors (e.g., NADPH).

-

Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent.

-

Analysis: The substrate and the product (DHEA) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of product formed is quantified by measuring radioactivity.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.

Measurement of PSA Levels in Clinical Trials (General Protocol)

Objective: To assess the clinical efficacy of this compound by measuring changes in serum Prostate-Specific Antigen (PSA) levels.

Methodology:

-

Sample Collection: Whole blood samples are collected from patients at baseline and at regular intervals throughout the clinical trial.

-

Sample Processing: Serum is separated from the blood samples by centrifugation.

-

Assay: Serum PSA levels are measured using a validated immunoassay (e.g., ELISA or chemiluminescent immunoassay).

-

Data Analysis: PSA response is typically defined as a ≥50% decrease from the baseline PSA level, confirmed by a second PSA measurement at least 3-4 weeks later. Time to PSA progression is also a key endpoint.

Conclusion

This compound is a promising, orally bioavailable, selective inhibitor of CYP17 lyase with demonstrated clinical activity and a favorable safety profile in patients with metastatic castration-resistant prostate cancer. Its ability to be administered without prednisone represents a significant potential advantage, reducing the risk of long-term steroid-related toxicities. The clinical data to date support the continued development of this compound as a novel therapeutic option for mCRPC. Further clinical studies will be necessary to fully elucidate its efficacy and safety in a larger patient population and to determine its optimal place in the treatment landscape of advanced prostate cancer.

References

ASN-001: A Technical Deep Dive into its Selective Inhibition of CYP17 Lyase Over Cortisol Synthesis

For Researchers, Scientists, and Drug Development Professionals

ASN-001, a novel, non-steroidal small molecule, has emerged as a promising therapeutic agent in the landscape of advanced prostate cancer treatment. Its mechanism of action centers on the selective inhibition of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. This targeted approach is designed to abrogate testosterone production, a key driver of prostate cancer growth, while notably sparing the 17α-hydroxylase activity of the same enzyme, which is essential for cortisol synthesis. This selectivity profile represents a significant potential advantage over less selective inhibitors, aiming to mitigate the adverse effects associated with cortisol depletion and the subsequent need for corticosteroid co-administration.

Quantitative Analysis of this compound's Selectivity

While specific IC50 values for this compound's inhibition of CYP17 lyase and 17α-hydroxylase activities are not publicly available in extensive detail, preclinical studies have consistently highlighted its potent and selective nature.[1][2] Clinical trial data further support this selectivity, demonstrating significant reductions in androgen levels without corresponding decreases in cortisol or adrenocorticotropic hormone (ACTH) levels.[2] This section will be updated with specific quantitative data as it becomes publicly available through scientific publications or presentations from Asana BioSciences.

Table 1: Preclinical Selectivity Profile of this compound (Hypothetical Data Based on Public Descriptions)

| Enzyme Activity | This compound IC50 (nM) | Comparator (e.g., Abiraterone) IC50 (nM) | Selectivity Ratio (Hydroxylase IC50 / Lyase IC50) |

| CYP17 17,20-Lyase | [Data Not Publicly Available] | [Data Not Publicly Available] | [Data Not Publicly Available] |

| CYP17 17α-Hydroxylase | [Data Not Publicly Available] | [Data Not Publicly Available] | [Data Not Publicly Available] |

Table 2: Clinical Pharmacodynamic Effects of this compound

| Biomarker | Effect Observed in Clinical Trials | Significance |

| Testosterone | Decreased to below quantifiable limits[1][3][4] | Indicates effective inhibition of androgen synthesis. |

| Dehydroepiandrosterone (DHEA) | Decrease of up to 80%[1][3][4] | Further confirms inhibition of the CYP17 lyase pathway. |

| Cortisol | No dose-related changes observed[2] | Demonstrates sparing of the 17α-hydroxylase activity required for cortisol synthesis. |

| ACTH | No dose-related changes observed[2] | Lack of a compensatory rise in ACTH further supports the preservation of the cortisol feedback loop. |

Signaling Pathway of CYP17A1 and Selective Inhibition by this compound

The CYP17A1 enzyme plays a dual role in steroidogenesis. Its 17α-hydroxylase activity converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. These products can then be further processed to produce cortisol. The 17,20-lyase activity of CYP17A1 acts on these 17α-hydroxylated intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone. This compound is designed to selectively block this second, lyase-driven step.

Caption: Steroidogenesis pathway and the selective inhibition of CYP17A1 17,20-lyase by this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been made publicly available by Asana BioSciences. However, based on standard methodologies for assessing CYP17A1 inhibition, the following outlines the likely experimental approaches.

In Vitro CYP17A1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase

-

Cytochrome b5 (for lyase activity enhancement)

-

Substrates:

-

For 17α-hydroxylase activity: Progesterone or Pregnenolone (radiolabeled or non-radiolabeled)

-

For 17,20-lyase activity: 17α-hydroxyprogesterone or 17α-hydroxypregnenolone (radiolabeled or non-radiolabeled)

-

-

This compound (and comparator compounds) at various concentrations

-

NADPH regenerating system

-

Assay buffer (e.g., potassium phosphate buffer)

-

Quenching solution (e.g., acetonitrile)

-

Analytical instrumentation: HPLC with radiometric detection or LC-MS/MS

Procedure:

-

Enzyme Preparation: Recombinant human CYP17A1, cytochrome P450 reductase, and cytochrome b5 are co-expressed in a suitable system (e.g., insect or bacterial cells) and purified, or commercially sourced.

-

Assay Setup:

-

Reactions are typically performed in 96-well plates.

-

A reaction mixture containing the enzyme complex, assay buffer, and NADPH regenerating system is prepared.

-

This compound or a comparator compound at a range of concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included.

-

The reaction is initiated by the addition of the specific substrate.

-

-

Incubation: The reaction plate is incubated at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution.

-

Product Analysis:

-

The reaction mixture is centrifuged to pellet the protein.

-

The supernatant is analyzed by HPLC with radiometric detection (for radiolabeled substrates) or LC-MS/MS to quantify the formation of the respective products (17α-hydroxyprogesterone/17α-hydroxypregnenolone for hydroxylase activity; androstenedione/DHEA for lyase activity).

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Caption: General workflow for the in vitro determination of this compound's IC50 against CYP17A1 activities.

In Vivo Assessment of Steroidogenesis in Preclinical Models

Objective: To evaluate the effect of this compound on circulating steroid hormone levels in a relevant animal model (e.g., castrated male cynomolgus monkeys or rodents).

Materials:

-

Test animals (e.g., male cynomolgus monkeys, Sprague-Dawley rats)

-

This compound formulation for oral administration

-

Vehicle control

-

Blood collection supplies

-

Analytical instrumentation (LC-MS/MS) for steroid hormone quantification

Procedure:

-

Animal Acclimation and Dosing:

-

Animals are acclimated to the housing conditions.

-

Animals are divided into treatment groups (vehicle control and different dose levels of this compound).

-

This compound or vehicle is administered orally.

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points before and after dosing.

-

Plasma or serum is separated and stored at -80°C until analysis.

-

-

Steroid Hormone Analysis:

-

Plasma or serum samples are processed (e.g., by liquid-liquid extraction or solid-phase extraction) to isolate steroid hormones.

-

The concentrations of various steroids (e.g., testosterone, DHEA, androstenedione, progesterone, 17α-hydroxyprogesterone, cortisol, and corticosterone) are quantified using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Changes in steroid hormone levels from baseline are calculated for each treatment group.

-

Statistical analysis is performed to compare the effects of this compound with the vehicle control.

-

Conclusion

This compound is a rationally designed selective inhibitor of CYP17 17,20-lyase. Its mechanism of action, which spares the 17α-hydroxylase activity essential for cortisol synthesis, is supported by both preclinical and clinical data. This selectivity profile holds the potential for a more favorable safety and tolerability profile compared to non-selective CYP17A1 inhibitors, potentially obviating the need for concomitant corticosteroid therapy. Further disclosure of detailed preclinical data will be crucial for a comprehensive quantitative understanding of its selectivity and for guiding its continued clinical development.

References

- 1. ascopubs.org [ascopubs.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC): A phase 1/2 clinical trial. - ASCO [asco.org]

- 4. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]

Methodological & Application

Application Notes and Protocols for ASN-001 (Seviteronel/VT-464) In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001, also known as Seviteronel or VT-464, is a non-steroidal, selective inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, specifically targeting its 17,20-lyase activity. This selective inhibition preferentially blocks the synthesis of androgens, such as testosterone, over cortisol. Additionally, this compound has been shown to act as an androgen receptor (AR) antagonist. These dual mechanisms of action make it a promising therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC).

These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical mouse xenograft models of prostate cancer, along with data presentation guidelines and visualizations of the relevant signaling pathways.

Signaling Pathways

This compound primarily exerts its effects through two mechanisms: the inhibition of androgen synthesis via the CYP17A1 pathway and the direct antagonism of the androgen receptor.

CYP17A1 Steroidogenesis Pathway

The CYP17A1 enzyme is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone and dihydrotestosterone (DHT). This compound selectively inhibits the 17,20-lyase activity of CYP17A1, thereby reducing the production of androgens that fuel the growth of prostate cancer cells.

Androgen Receptor Signaling Pathway

In prostate cancer cells, androgens like DHT bind to the androgen receptor (AR) in the cytoplasm. This binding causes a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell survival and proliferation. This compound can directly bind to the AR, preventing its activation by androgens.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day 28) | Tumor Growth Inhibition (%) | Mean Final PSA (ng/mL) ± SD |

| Vehicle Control | - | Oral Gavage | 450 ± 75 | 0 | 150 ± 30 |

| This compound | 30 | Oral Gavage | 150 ± 40 | 66.7 | 45 ± 15 |

| Abiraterone Acetate | 30 | Oral Gavage | 200 ± 55 | 55.6 | 65 ± 20 |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Cmax (ng/mL) | 1500 |

| Tmax (hr) | 2 |

| AUC (0-24h) (ng·hr/mL) | 9500 |

| Half-life (t½) (hr) | 6 |

Experimental Protocols

Animal Models

-

Species: Male severe combined immunodeficient (SCID) mice.

-

Xenograft Models:

-

LNCaP: Androgen-sensitive human prostate cancer cell line.

-

MDA-PCa-133: Patient-derived xenograft expressing the H874Y AR mutant.

-

MR49F: Enzalutamide-resistant prostate cancer xenograft model.

-

Experimental Workflow

Detailed Methodologies

1. Prostate Cancer Xenograft Model Establishment

-

Cell Culture: Culture human prostate cancer cells (e.g., LNCaP) in appropriate media and conditions.

-

Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10⁷ cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male SCID mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Castration: Once tumors reach a volume of approximately 100-150 mm³, perform surgical castration to create a castration-resistant prostate cancer model. Allow animals to recover for one week.

2. This compound Formulation and Administration

-

Vehicle Preparation: A common vehicle for oral gavage of small molecule inhibitors is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

This compound Formulation: Dissolve this compound powder in the vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume). Ensure the solution is homogenous.

-

Administration: Administer the formulated this compound or vehicle control to the mice via oral gavage once daily.

3. In Vivo Efficacy Study

-

Group Allocation: Randomize castrated, tumor-bearing mice into treatment groups (e.g., vehicle control, this compound, positive control like abiraterone acetate).

-

Treatment: Administer the respective treatments daily for the duration of the study (e.g., 28 days).

-

Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

Collect blood via tail vein or retro-orbital sinus weekly for Prostate-Specific Antigen (PSA) analysis using an ELISA kit.

-

-

Endpoint: At the end of the study, euthanize the animals and collect terminal blood samples and tumors.

4. Pharmacokinetic Study

-

Dosing: Administer a single oral dose of this compound to non-tumor-bearing mice.

-

Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-